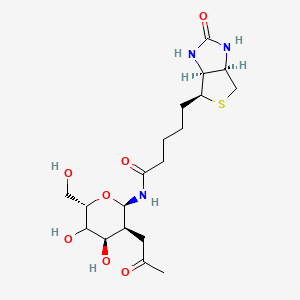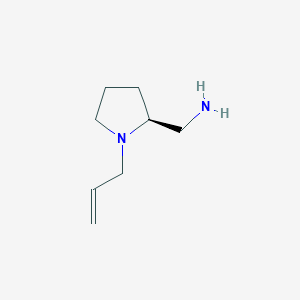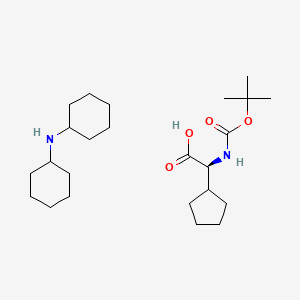![molecular formula C₂₄H₂₃ClO₂ B1145953 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol CAS No. 1276031-01-6](/img/structure/B1145953.png)
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol, also known as 4-Chloroethoxyphenyl-1-phenylbut-1-en-2-ylphenol, is a synthetic organic compound used in a variety of scientific research and laboratory experiments. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 80°C. 4-Chloroethoxyphenyl-1-phenylbut-1-en-2-ylphenol is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. This compound has also been used in the development of drugs and pharmaceuticals.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of the compound '4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol' can be achieved through a multi-step synthetic pathway involving several reactions.
Starting Materials
4-bromoacetophenone, 2-chloroethanol, sodium hydride, 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, sodium borohydride, cinnamaldehyde, phenol
Reaction
Step 1: Synthesis of 4-(2-Chloroethoxy)acetophenone by reacting 4-bromoacetophenone with 2-chloroethanol in the presence of sodium hydride., Step 2: Synthesis of 4-(2-Chloroethoxy)chalcone by reacting 4-(2-Chloroethoxy)acetophenone with 4-bromobenzaldehyde in the presence of benzyltriphenylphosphonium chloride., Step 3: Reduction of 4-(2-Chloroethoxy)chalcone to 4-(2-Chloroethoxy)phenylbutan-1-one using sodium borohydride as a reducing agent., Step 4: Synthesis of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol by reacting 4-(2-Chloroethoxy)phenylbutan-1-one with cinnamaldehyde in the presence of phenol as a catalyst.
Mecanismo De Acción
The mechanism of action of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol is not yet fully understood. However, it is thought that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs. It has also been suggested that this compound may act as an agonist or antagonist of certain receptors in the body.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol are not yet fully understood. However, it is thought that this compound may have an effect on the metabolism of drugs and the activity of certain receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. It is also relatively easy to synthesize and is readily available commercially. However, this compound is not very stable and is prone to decomposition, so it is important to store it properly and use it quickly.
Direcciones Futuras
The potential future directions for 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs and pharmaceuticals. Additionally, further research into the synthesis of this compound and its use in other laboratory experiments may be beneficial. Finally, research into the potential toxicity of this compound may also be beneficial.
Aplicaciones Científicas De Investigación
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol has been used in a variety of scientific research applications. This compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used in the development of drugs and pharmaceuticals. In addition, this compound has been used in the study of the mechanism of action of drugs and as an inhibitor of enzymes.
Propiedades
IUPAC Name |
4-[1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-8-12-21(26)13-9-18)24(19-6-4-3-5-7-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVZRJXMBKELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)




![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)